molecular formula C17H16FN3O B8772644 (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one

(S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one

Cat. No.: B8772644
M. Wt: 297.33 g/mol
InChI Key: BNMGOWXQUZHWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 1-aminopropyl group at the 2-position, a fluorine atom at the 5-position, and a phenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Substitution with the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction between a halogenated quinazolinone and phenylboronic acid in the presence of a palladium catalyst.

    Attachment of the 1-Aminopropyl Group: The final step involves the nucleophilic substitution of a suitable leaving group (e.g., a halogen) at the 2-position with 1-aminopropane under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the 2-position, where the 1-aminopropyl group can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions

Major Products

    Oxidation: Quinazolinone derivatives with higher oxidation states

    Reduction: Reduced forms of the quinazolinone core

    Substitution: Various substituted quinazolinone derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to modulation of cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminopropyl)-3-phenylquinazolin-4(3H)-one: Lacks the fluorine atom at the 5-position.

    2-(1-Aminopropyl)-5-chloro-3-phenylquinazolin-4(3H)-one: Contains a chlorine atom instead of fluorine at the 5-position.

    2-(1-Aminopropyl)-5-fluoroquinazolin-4(3H)-one: Lacks the phenyl group at the 3-position.

Uniqueness

(S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one is unique due to the presence of both the fluorine atom at the 5-position and the phenyl group at the 3-position, which may confer distinct chemical and biological properties compared to its analogs. The combination of these substituents can influence the compound’s reactivity, binding affinity to molecular targets, and overall pharmacological profile.

Properties

Molecular Formula

C17H16FN3O

Molecular Weight

297.33 g/mol

IUPAC Name

2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4-one

InChI

InChI=1S/C17H16FN3O/c1-2-13(19)16-20-14-10-6-9-12(18)15(14)17(22)21(16)11-7-4-3-5-8-11/h3-10,13H,2,19H2,1H3

InChI Key

BNMGOWXQUZHWIO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)N

Origin of Product

United States

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